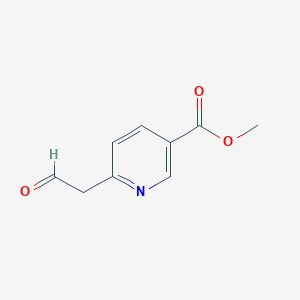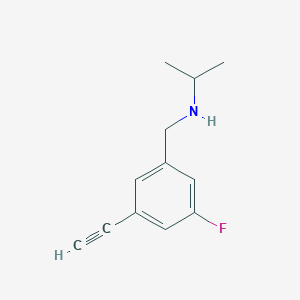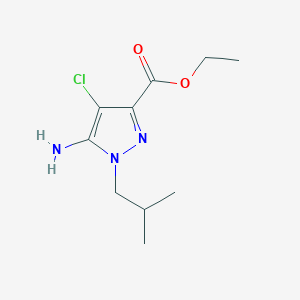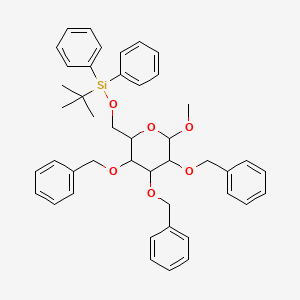
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with a unique structure that combines an indane moiety with an acetic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methylindanone.
Reduction: The 6-methylindanone is reduced to 6-methyl-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding secondary alcohol.
Oxidation to Acid: Finally, the secondary alcohol is oxidized to this compound using Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the indane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and Jones reagent.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
作用机制
The mechanism of action of (6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The indane moiety may interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
Indane-1-acetic acid: Similar structure but lacks the methyl group at the 6-position.
2,3-Dihydro-1H-inden-1-ylacetic acid: Similar structure but lacks the methyl group.
Phenylacetic acid: Similar functional group but lacks the indane ring.
Uniqueness
(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
62677-78-5 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c1-8-2-3-9-4-5-10(7-12(13)14)11(9)6-8/h2-3,6,10H,4-5,7H2,1H3,(H,13,14) |
InChI 键 |
CPDKYLNNHVQPNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC2CC(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















